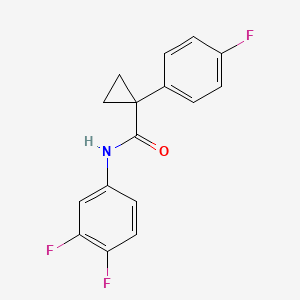

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives typically involves multi-step reactions, starting from commercially available precursors. For example, one study describes the synthesis of a cyclopropanecarboxamide derivative from 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid through nucleophilic substitution reaction and ester hydrolysis, achieving a total yield of 48.8% . Another study reports the synthesis of a cyclopropanecarboxamide derivative by condensation of two different chemical moieties . These methods suggest that the synthesis of "N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide" would likely involve similar strategies, such as nucleophilic substitution and condensation reactions.

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives is often confirmed using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of one derivative was determined, revealing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These findings provide a basis for understanding the molecular conformation and stabilization mechanisms that might be present in "this compound".

Chemical Reactions Analysis

The chemical reactivity of cyclopropanecarboxamide derivatives can be inferred from their synthesis and subsequent reactions. The papers do not provide explicit details on the reactivity of these compounds with other chemicals. However, the presence of functional groups such as amides and fluorophenyl rings suggests that these compounds could participate in various chemical reactions, including further functionalization or interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropanecarboxamide derivatives are characterized by their solubility, thermal stability, and potential biological activity. For example, some polyamides derived from related structures exhibit outstanding solubility in polar aprotic solvents and good thermal stability, which could be relevant for microelectronic applications . Additionally, some derivatives show significant inhibitory activity against cancer cell lines, indicating potential for pharmaceutical applications . These properties suggest that "this compound" may also possess similar characteristics, making it a candidate for further investigation in materials science and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Synthesis Techniques

Recent advancements in synthesis techniques have enabled the creation of derivatives and analogs of cyclopropanecarboxamide compounds, which have been characterized by various spectroscopic methods to confirm their structure and properties. The research focuses on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting the versatility of cyclopropanecarboxamides in chemical synthesis (Özer et al., 2009).

Solid-State Structures

The solid-state structures of certain cyclopropanecarboxylates, including their synthesis and X-ray crystallography, offer insights into the molecular conformation and potential applications of these compounds in various fields, such as materials science and pharmacology (Haufe et al., 2002).

Applications in Medicinal Chemistry

Fluorinated Cyclopropanes

The development of fluorinated cyclopropanes has been of significant interest in medicinal chemistry due to their potential biological activities. Research has explored the synthesis of fluoro, fluoromethyl, and difluoromethylcyclopropanes, demonstrating the importance of these fluorinated cyclopropanes in designing new pharmacologically active compounds (Pons et al., 2021).

Neurodegenerative Disease Research

The compound CHF5074, related to N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, has been investigated for its potential in attenuating brain β-amyloid pathology and learning deficits in a mouse model of Alzheimer's disease. This highlights the relevance of cyclopropanecarboxamide derivatives in neurodegenerative disease research (Imbimbo et al., 2009).

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO/c17-11-3-1-10(2-4-11)16(7-8-16)15(21)20-12-5-6-13(18)14(19)9-12/h1-6,9H,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDWHGKISBGVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)

![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3016100.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide](/img/structure/B3016102.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)

![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B3016109.png)

![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)